molecular formula C7H10N2O B13116226 (3-(Methylamino)pyridin-4-yl)methanol

(3-(Methylamino)pyridin-4-yl)methanol

Cat. No.: B13116226
M. Wt: 138.17 g/mol
InChI Key: MJCKQTDFCPPYDQ-UHFFFAOYSA-N
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Description

(3-(Methylamino)pyridin-4-yl)methanol is a pyridine derivative featuring a methylamino group at the 3-position and a hydroxymethyl group at the 4-position of the pyridine ring. The methylamino substituent likely enhances hydrogen-bonding capacity and solubility in polar solvents compared to non-functionalized pyridines.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

[3-(methylamino)pyridin-4-yl]methanol

InChI

InChI=1S/C7H10N2O/c1-8-7-4-9-3-2-6(7)5-10/h2-4,8,10H,5H2,1H3

InChI Key

MJCKQTDFCPPYDQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Method 1: The synthesis begins with 2-chloronicotinic acid, which reacts with methylamine hydrochloride, potassium carbonate, and cuprous bromide in DMF solvent at 100°C.

    Method 2: Another method involves the reduction of 2-methylamino-3-pyridinecarboxylic acid tert-butyl ester using sodium borohydride or potassium borohydride in the presence of a Lewis acid.

Industrial Production Methods

The industrial production of (3-(Methylamino)pyridin-4-yl)methanol typically follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-(Methylamino)pyridin-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Methylamino)pyridin-4-yl)methanol involves its interaction with specific molecular targets. In pharmaceutical applications, it acts by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (3-(Methylamino)pyridin-4-yl)methanol is best understood through comparative analysis with related pyridine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyridine-Methanol Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Biological Activity Reference
(3-(Methylamino)pyridin-4-yl)methanol Methylamino (3), hydroxymethyl (4) ~123.16 Enhanced hydrogen bonding; potential enzyme inhibition Inferred
(3-Methylpyridin-4-yl)methanol Methyl (3), hydroxymethyl (4) 123.15 Limited antimicrobial activity; used in ligand synthesis
(3-Amino-2-methylpyridin-4-yl)methanol Amino (3), methyl (2), hydroxymethyl (4) 138.17 Metal ion complexation; catalytic applications
(5-Methylpyridin-3-yl)methanol Methyl (5), hydroxymethyl (3) 123.15 Distinct reactivity due to substituent position
(3-Bromopyridin-4-yl)methanol Bromine (3), hydroxymethyl (4) 188.02 Increased electrophilicity; anticancer potential
(3-Ethynylpyridin-4-yl)methanol Ethynyl (3), hydroxymethyl (4) 133.13 High reactivity for click chemistry

Key Findings :

Substituent Effects: The methylamino group in (3-(Methylamino)pyridin-4-yl)methanol distinguishes it from analogs like (3-Methylpyridin-4-yl)methanol ().

Synthetic Flexibility: Ethynyl and vinyl derivatives () demonstrate the feasibility of introducing diverse functional groups at the 3-position, enabling tailored modifications for drug discovery. For example, (3-Ethynylpyridin-4-yl)methanol serves as a precursor for click chemistry-derived libraries .

Biological Activity: The hydroxymethyl group at position 4 is a common feature in ligands for metal ions (e.g., ). (3-Amino-2-methylpyridin-4-yl)methanol forms stable complexes with transition metals, suggesting catalytic or diagnostic applications . Fluorinated analogs (e.g., [3-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol, ) show enhanced lipophilicity and metabolic stability, critical for CNS-targeting drugs.

Positional Isomerism: Compounds like (5-Methylpyridin-3-yl)methanol () highlight how minor positional changes (methyl at 5 vs. 3) alter electronic properties and biological efficacy.

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